Indole-4-boronic acid pinacol ester

Beschreibung

Molecular Architecture and Crystallographic Analysis

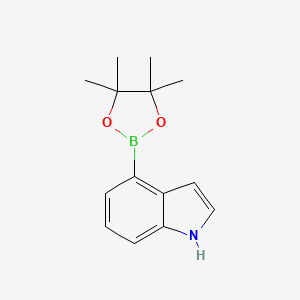

The molecular architecture of this compound demonstrates a distinctive structural arrangement that combines the planar indole ring system with the tetrahedral boron coordination environment of the pinacol ester group. Crystallographic analysis reveals that the compound adopts a highly planar conformation for the indole moiety, consistent with aromatic delocalization throughout the bicyclic system. The boron atom is positioned at the 4-position of the indole ring, creating a substitution pattern that significantly influences the electronic properties of both the indole and boronate functionalities.

The pinacol ester protecting group adopts a characteristic cyclic structure with the boron atom coordinated in a tetrahedral geometry. Bond length analysis from X-ray crystallographic studies indicates that pinacolboronic esters exhibit shorter boron-carbon and boron-oxygen bond distances compared to their boronic acid counterparts. Specifically, the boron-carbon bond length in pinacol esters typically measures approximately 1.560 Å, while the boron-oxygen bonds within the cyclic pinacol framework show distances of approximately 1.316-1.314 Å. These shortened bond lengths reflect the increased covalent character and stability imparted by the cyclic pinacol protection.

The compound exhibits a melting point range of 168-173°C, indicating significant intermolecular interactions and structural stability. The molecular weight of 243.11 g/mol places this compound within the typical range for functionalized indole derivatives with bulky protecting groups. The three-dimensional arrangement shows minimal deviation from planarity for the indole core, with the pinacol ester group extending out of the aromatic plane in a manner that minimizes steric interactions.

Boron-Centered Electronic Configuration

The electronic configuration around the boron center in this compound exhibits characteristics typical of tricoordinate boron species with significant π-conjugation effects from the attached indole system. The boron atom maintains a formal oxidation state of +3 and adopts sp2 hybridization, creating a vacant p-orbital that can participate in conjugation with the π-electron system of the indole ring. This electronic arrangement results in enhanced reactivity patterns and unique spectroscopic properties compared to simple alkyl or aryl boronic esters.

The pinacol ester protection significantly alters the electronic environment around the boron center compared to the free boronic acid. The cyclic nature of the pinacol group creates a more electron-rich environment around boron through donation from the oxygen lone pairs, effectively stabilizing the boron center and reducing its Lewis acidity. This stabilization is evidenced by the observed bond length contractions and increased thermal stability of the pinacol ester compared to other boronic acid derivatives.

Spectroscopic analysis reveals that the boron-indole conjugation creates distinct electronic transitions that are observable in both ultraviolet-visible and nuclear magnetic resonance spectroscopy. The electron-donating nature of the indole ring system increases the electron density at the boron center, making it more nucleophilic in cross-coupling reactions while simultaneously stabilizing the compound toward hydrolysis and protodeboronation reactions. This electronic stabilization is particularly important for synthetic applications where the compound must survive acidic or basic reaction conditions.

The boron-11 nuclear magnetic resonance chemical shift provides direct evidence for the electronic environment around the boron nucleus. This compound typically exhibits boron-11 resonances in the range characteristic of aryl boronic esters, but with additional shielding effects due to the electron-rich nature of the indole system. These electronic effects contribute to the enhanced stability and synthetic utility of this class of compounds in organic synthesis applications.

Tautomeric Equilibria in Indole-Boronate Systems

The tautomeric behavior of this compound involves complex equilibria that are influenced by both the indole nitrogen and the boron-containing substituent. The indole ring system can exist in different tautomeric forms, with the most common being the neutral indole form where the nitrogen maintains its lone pair and the aromatic hydrogen is positioned at the 1-position. However, under specific conditions, the indole can undergo tautomerization to an imine form, particularly at the 2-position, which has significant implications for reactivity patterns.

Research on related indole-boron systems has demonstrated that the presence of boron substituents can significantly influence tautomeric equilibria through electronic and steric effects. The electron-withdrawing nature of the boronate group at the 4-position creates a polarization effect that can stabilize certain tautomeric forms over others. This stabilization is particularly evident in protic solvents where hydrogen bonding interactions can further shift the equilibrium position.

The indole nitrogen-hydrogen bond exhibits distinct acid-base properties that are modulated by the presence of the boronate substituent. Comparative studies with related boron-nitrogen indole systems have shown that the presence of boron can significantly alter the acidity of the indole nitrogen-hydrogen bond. In contrast to natural indole, which has a reported pKa value of approximately 20.95, indole systems with boron substitution can exhibit significantly different acidity profiles depending on the position and nature of the boron substituent.

Kinetic studies of tautomeric interconversion in indole-boronate systems reveal that the rates of equilibration are influenced by both solvent polarity and temperature. The pinacol ester protection plays a crucial role in these equilibria by providing steric bulk that can influence the relative stability of different tautomeric forms. Additionally, the electron-donating properties of the pinacol ester can modulate the electron density distribution within the indole system, thereby affecting the thermodynamic preference for specific tautomeric arrangements.

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCIXBBEUHMLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462343 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388116-27-6 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Indole-4-boronic acid pinacol ester typically involves the reaction of an indole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Indole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Boron-containing alcohols or hydrocarbons.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

Indole-4-boronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction, a method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The boronic acid moiety allows for the transmetalation process, which is crucial in this coupling reaction .

Functionalization of Indoles

The compound serves as a versatile building block for the functionalization of indoles. Various synthetic pathways have been developed to incorporate this compound into more complex structures, enhancing its utility in creating diverse chemical entities .

Biological Applications

Biological Activity and Mechanisms

While specific biological activities of this compound are not extensively documented, boronic esters are known to interact with biological molecules. They can modify biomolecules, which aids in studying biological pathways and mechanisms. For instance, indole derivatives have been associated with various biological activities, including inhibition of enzymes and receptor interactions .

Potential Therapeutic Uses

this compound may hold promise in medicinal chemistry due to its structural attributes that facilitate interactions with biological targets. Research has indicated that indole derivatives can act as inhibitors for several biological pathways, potentially leading to therapeutic applications in treating diseases such as cancer and metabolic disorders .

Case Study 1: Indole Derivatives as Affinity Probes

A study highlighted the use of substituted indoles as affinity probes for the 5-hydroxytryptamine receptor, demonstrating their potential role in drug discovery and development . The incorporation of boronic acids into these structures can enhance their binding affinity and selectivity.

Case Study 2: C-H Borylation Techniques

Research has also focused on developing efficient methodologies for C-H borylation of indoles using iridium-catalyzed processes. These techniques enable selective borylation at remote sites on the indole structure, showcasing the versatility of this compound in synthetic applications .

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | Boronic Ester | Commonly used in organic synthesis |

| Methylboronic Acid Pinacol Ester | Boronic Ester | Simpler structure; less steric hindrance |

| 1-Boc-Indole-4-Boronic Acid | Indole Derivative | Lacks hexahydro structure; different reactivity |

The comparison illustrates that while many boronic esters exist, the unique combination of characteristics in this compound enhances its application scope compared to simpler boronic acids.

Wirkmechanismus

The mechanism of action of Indole-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, forming reversible covalent bonds. This property makes the compound useful in various applications, including catalysis and molecular recognition .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Indole-4-boronic ester exhibits superior reactivity in cross-coupling reactions due to reduced steric hindrance and optimal electronic effects at the 4-position .

- Indole-5 and -6 isomers are less favored in automated radiofluorination protocols, where Indole-4 derivatives achieve higher radiochemical yields (~70% vs. ~50% for Indole-5) under copper-mediated conditions .

Comparison with Non-Indole Boronic Esters

Aromatic Boronic Esters

- 4-Biphenylboronic acid pinacol ester : Demonstrates higher thermal stability but lower solubility in polar solvents compared to Indole-4-boronic ester. Used in OLED materials .

- 4-Methoxyphenylboronic ester : More electron-rich, enabling faster coupling with electron-deficient aryl halides. However, it lacks the heterocyclic diversity of indole derivatives .

Heterocyclic Boronic Esters

- 3,6-Dihydro-2H-pyran-4-boronic ester: A non-aromatic cyclic ether boronate. Less reactive in Suzuki couplings but valuable in synthesizing cannabinoid receptor agonists .

- Pyrazole-boronic esters : Electron-deficient nature limits their utility in couplings with deactivated aryl halides, unlike Indole-4 derivatives .

Solubility and Stability

- Indole-4-boronic ester shows moderate solubility in chloroform (≈15 mg/mL) and acetone (≈12 mg/mL), outperforming phenylboronic acid but matching other pinacol esters .

- Stability: Pinacol esters generally resist protodeboronation better than neopentyl glycol esters, making Indole-4-boronic ester suitable for long-term storage .

Biologische Aktivität

Indole-4-boronic acid pinacol ester is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

- Molecular Formula : C14H18BNO2

- Molecular Weight : 243.109 g/mol

- CAS Number : 388116-27-6

The compound features a boronic acid moiety, which is crucial for various chemical transformations, particularly in organic synthesis. The presence of the pinacol ester enhances its stability and reactivity, making it suitable for applications in medicinal chemistry.

This compound and similar boronic compounds have been shown to interact with biological molecules, particularly enzymes. Their mechanism of action often involves:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for various proteases, including those involved in cancer progression.

- Mimicking Biological Molecules : They can mimic certain antibodies or biomolecules, aiding in the development of targeted therapies.

Therapeutic Applications

Research indicates that boronic acids and their derivatives are being explored for their potential in treating several types of cancer, including:

- Multiple Myeloma

- Prostate Cancer

- Breast Cancer

- Lung Cancer

- Cervical Cancer

- Colon Cancer

Boronic acid derivatives have been integrated into drug designs due to their low toxicity and ability to selectively target tumor cells while minimizing side effects .

1. Boronic Acid as Cancer Therapeutics

A review highlighted that boronic acids have been developed into five FDA-approved drugs for cancer treatment. These drugs leverage the unique properties of boron to inhibit proteasome activity, which is crucial in cancer cell survival and proliferation .

Table 1: Comparison of Boronic Acid Drugs

| Drug Name | Indication | Mechanism of Action |

|---|---|---|

| Bortezomib | Multiple Myeloma | Proteasome inhibitor |

| Ixazomib | Multiple Myeloma | Oral proteasome inhibitor |

| Carfilzomib | Multiple Myeloma | Irreversible proteasome inhibitor |

2. Synthesis and Reactivity Studies

Research has demonstrated the utility of this compound in organic synthesis through reactions such as the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in complex molecules, showcasing the compound's versatility .

Q & A

Q. What are the common synthetic routes for preparing indole-4-boronic acid pinacol ester, and how do reaction conditions influence yield?

this compound is typically synthesized via transition-metal-catalyzed borylation or decarboxylative borylation. For example, photoinduced decarboxylative borylation of carboxylic acid derivatives (activated as N-hydroxyphthalimide esters) with bis(catecholato)diboron under visible light enables boronic ester formation without metal catalysts . Alternatively, Miyaura borylation using palladium catalysts with diboron reagents (e.g., B₂pin₂) is a robust method for aryl halide substrates . Key factors include solvent choice (amide solvents for radical pathways, 1,4-dioxane/water for cross-coupling), temperature (room temperature to 80°C), and stoichiometry of the diboron reagent. Purification often involves chromatography or diethanolamine adduct formation to isolate zwitterionic intermediates .

Q. How can researchers assess the stability and solubility of this compound under different experimental conditions?

Stability and solubility are critical for handling. Pinacol boronic esters generally exhibit improved solubility in organic solvents (e.g., chloroform, ethers) compared to free boronic acids. For indole derivatives, solubility in polar aprotic solvents like DMF or THF is typical . Stability tests should include monitoring hydrolysis under aqueous or acidic conditions (e.g., pH 7.27 buffers with H₂O₂, tracked via UV-vis spectroscopy at 405 nm) . For long-term storage, anhydrous conditions and inert atmospheres are recommended to prevent protodeboronation or oxidation.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Chromatography (silica gel, eluting with hexane/ethyl acetate) is standard. For challenging separations, derivatization with diethanolamine (DEA) forms insoluble zwitterionic adducts, enabling filtration-based purification. Subsequent acid hydrolysis (e.g., HCl) regenerates the boronic ester . Precipitation methods using antisolvents (e.g., pentane) or recrystallization from ethanol/water mixtures are also effective for high-purity isolation.

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions, and what side reactions should be mitigated?

This compound serves as a key substrate in Suzuki-Miyaura couplings for synthesizing biaryl or heteroaryl indole derivatives. Critical parameters include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for aryl-aryl couplings .

- Base optimization : Cs₂CO₃ or Na₂CO₃ in dioxane/water mixtures (80–110°C) enhances transmetalation .

- Side reactions : Protodeboronation under acidic conditions or oxidative side reactions with residual peroxides. Use of radical scavengers (e.g., BHT) and strict oxygen exclusion mitigates these issues .

Q. What mechanistic insights explain the reactivity of this compound in radical chain reactions?

Radical pathways involve boryl radical intermediates generated via photoinitiation or hydrogen abstraction. For example, in copper-mediated ¹⁸F-fluorination, the boronic ester undergoes single-electron transfer (SET) with Cu(II) species, forming aryl radicals that trap ¹⁸F⁻. Reaction kinetics and selectivity depend on solvent polarity (DMF > MeCN) and eluent additives (DMAPOTf) to stabilize intermediates . Monitoring via ¹¹B NMR reveals transient borinic ester formation during allylboration .

Q. How can researchers address challenges in functionalizing this compound with nitrogen- or sulfur-containing groups?

Heteroatom introduction (e.g., amines, thiols) is complicated by catalyst poisoning. For α-amino derivatives, use of Boc-protected intermediates (e.g., tert-butyl carbamate) prevents coordination issues during hydrogenation . Thiophene-boronic ester functionalization requires alternative strategies, such as radical thiol-ene reactions or Mitsunobu couplings, to bypass incompatible catalytic hydrogenation conditions .

Methodological Notes

- Kinetic Studies : Use UV-vis spectroscopy (290–405 nm) to track H₂O₂-mediated oxidation or coupling reactions .

- Computational Modeling : LogP calculations (e.g., XLOGP3 = 2.34) predict solubility and guide solvent selection .

- Troubleshooting : If cross-coupling fails, verify boronic ester integrity via ¹¹B NMR (δ ~30 ppm for pinacol esters) and test for hydrolysis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.